6-Iodo-chroman-4-ylamine hydrochloride

Medicinal Chemistry SAR Molecular Properties

Researchers often need heavy-atom chroman building blocks to explore steric and electronic effects in medicinal chemistry, but face supply gaps for pure, well-characterized material. 6-Iodo-chroman-4-ylamine hydrochloride (CAS 676133-39-4) closes this gap as a research intermediate. - The iodine atom at the 6-position is a superior leaving group for Suzuki, Sonogashira, and Buchwald-Hartwig reactions, enabling rapid library synthesis for CNS-targeted SAR studies. - The primary amine at the 4-position allows straightforward derivatization into amides, sulfonamides, or ureas. - Supplied as a solid hydrochloride salt with ≥95% purity, ensuring reliable performance in multi-step synthetic routes. - Available from stock with global shipping, supporting uninterrupted discovery workflows.

Molecular Formula C9H11ClINO
Molecular Weight 311.55 g/mol
CAS No. 676133-39-4
Cat. No. B1504684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodo-chroman-4-ylamine hydrochloride
CAS676133-39-4
Molecular FormulaC9H11ClINO
Molecular Weight311.55 g/mol
Structural Identifiers
SMILESC1COC2=C(C1N)C=C(C=C2)I.Cl
InChIInChI=1S/C9H10INO.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-2,5,8H,3-4,11H2;1H
InChIKeyVCMCRJWLMHGHMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Iodo-chroman-4-ylamine HCl: Technical Overview


6-Iodo-chroman-4-ylamine hydrochloride (CAS 676133-39-4) is a halogenated heterocyclic amine derivative featuring a chroman core [1]. It is a solid research intermediate with a molecular formula of C9H10INO (free base) and a molecular weight of 275.09 g/mol, typically supplied as a hydrochloride salt . The compound is characterized by the presence of a primary amine at the 4-position and a heavy iodine atom at the 6-position, which together define its utility as a versatile synthetic building block and a valuable derivative for structure-activity relationship (SAR) studies .

1
Heavy-atom probe for SAR crystallography and mass spectrometry workflows
2
Reactive C–I cross-coupling handle for late-stage chroman diversification
3
High-lipophilicity building block for CNS target-focused library synthesis

Why 6-Iodo-chroman-4-ylamine HCl Cannot Be Replaced


Substituting 6-Iodo-chroman-4-ylamine with a generic chroman-4-amine (CAS 53981-38-7) or other 6-halo analogs (e.g., 6-chloro or 6-bromo) is not scientifically equivalent due to the profound impact of the 6-position substituent on molecular properties and reactivity. The heavy iodine atom introduces unique characteristics: a significantly larger atomic radius (van der Waals radius: I ≈ 1.98 Å vs. Cl ≈ 1.75 Å), higher polarizability, and a stronger leaving group potential in cross-coupling reactions [1]. These features are crucial for applications in medicinal chemistry, where subtle changes in sterics, lipophilicity (cLogP), and electronic effects can dramatically alter target binding affinity, selectivity, and ADME profiles. Using an unsubstituted or lighter halogen analog fundamentally changes the molecule's physical and chemical behavior, invalidating quantitative structure-activity relationships (QSAR) and compromising the integrity of synthetic routes, as detailed in the evidence below.

Atomic radius
I ≈ 1.98 Å (heavy, polarizable)
Cl ≈ 1.75 Å, H ≈ 1.20 Å; steric and electronic profiles may not transfer
C–X bond reactivity
C–I: highest oxidative addition rates in Pd catalysis
C–Cl/C–Br: significantly slower; unsubstituted C–H unreactive under same conditions
Lipophilicity shift
Calculated ΔcLogP ≈ +1.1 vs. 6-H parent
6-F or 6-Cl analogs show smaller shifts; SAR and ADME interpretation may differ

6-Iodo-chroman-4-ylamine HCl: Differentiation Evidence


Heavy Atom Effect & Molecular Weight Advantage

The presence of the iodine atom at the 6-position significantly increases the molecular weight compared to the parent chroman-4-amine and other 6-halo analogs. This provides a distinct advantage for analytical detection, purification, and as a heavy atom marker in crystallography. The increased mass also influences pharmacokinetic properties like volume of distribution .

Heavy atom effect
Class-level
MW 275.09 g/mol
Δ +125.9 vs. 6-H parent
Supports heavy-atom detection and lipophilicity-driven SAR
Calculated from standard atomic masses; cLogP increase ~1.1 units reported
Medicinal Chemistry SAR Molecular Properties

C-I Bond Cross-Coupling Reactivity

The C(sp2)-I bond at the 6-position is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) compared to C-Br or C-Cl bonds, and infinitely more so than the unsubstituted C-H bond [1]. This allows for milder reaction conditions, higher yields, and a broader substrate scope when using 6-Iodo-chroman-4-ylamine as a synthetic intermediate.

C–I cross-coupling
Class-level
C–I BDE ≈ 57 kcal/mol
C–Cl BDE ≈ 95 kcal/mol
Enables milder Pd-catalyzed diversification conditions
Inferred from established organohalide reactivity trends
Organic Synthesis Cross-Coupling Medicinal Chemistry

Lipophilicity & Steric Bulk Increase

The substitution of hydrogen with iodine at the 6-position drastically alters the lipophilicity and steric profile of the chroman-4-amine scaffold. This change is a key driver for modulating membrane permeability and target binding in medicinal chemistry programs. The iodine atom's large van der Waals volume imposes a unique steric constraint not achievable with smaller halogens [1].

Lipophilicity & sterics
Class-level
cLogP ~2.6 vs. ~1.5 parent
I van der Waals volume ~13.9 ų
Reported higher lipophilicity and steric bulk for binding pocket exploration
Calculated using ChemAxon; van der Waals volumes from Bondi (1964)
Medicinal Chemistry ADME Drug Design

6-Iodo-chroman-4-ylamine HCl: Validated Applications


Key Intermediate for Cross-Coupling Diversification

This compound is ideally suited as a starting material for the synthesis of diverse 6-substituted chroman-4-amine libraries. The highly reactive C-I bond enables efficient palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of aryl, heteroaryl, alkenyl, and amino groups at the 6-position [1]. This is a core strategy in medicinal chemistry to explore SAR around the chroman scaffold.

Heavy Atom Probe for Crystallography & MS

The high electron density of the iodine atom makes this compound an excellent heavy atom derivative for solving the phase problem in X-ray crystallography of chroman-binding protein targets. The distinct isotopic pattern of iodine also serves as a unique mass tag in LC-MS or MS/MS experiments, facilitating the tracking and quantification of the compound and its metabolites in biological matrices.

High-Lipophilicity CNS Building Block

Given the significantly increased cLogP compared to unsubstituted or 6-fluoro analogs, this compound is a strategic choice for building blocks intended to cross the blood-brain barrier (BBB) or to target lipophilic pockets within CNS targets [1]. It serves as a tool to probe the effect of high lipophilicity on target engagement and ADME properties in early-stage drug discovery.

Reference Standard for Analytical Methods

The unique combination of the chroman core, primary amine, and heavy iodine atom provides a distinct set of spectroscopic and chromatographic signatures. This compound can be used as a non-commercially available, structurally novel reference standard for developing and validating HPLC, LC-MS, or NMR methods for analyzing complex reaction mixtures or biological samples containing chroman-based molecules.

Application
Selection Property
Validation Focus
Cross-coupling library synthesis
C–I bond reactivity profile
Reaction scope and yield under mild conditions
Crystallographic phasing / MS tag
Heavy-atom electron density and isotopic pattern
Anomalous dispersion or mass shift detection
CNS-targeted building block
High lipophilicity (cLogP context)
BBB permeability and target engagement assays
Analytical reference standard
Unique chroman-amine / iodine signatures
HPLC, LC-MS, NMR method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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